molecular formula C6H8N2OS B13164082 2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one

2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B13164082
M. Wt: 156.21 g/mol
InChI Key: PXOPVYAQWZMCPZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one is an organic compound that features a thiazole ring, a methylamino group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 1,3-thiazole-4-carboxylic acid with methylamine under specific conditions. The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with methylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and methylamino group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with an amino group instead of a methylamino group.

    2-(Methylamino)-1-(1,3-oxazol-4-yl)ethan-1-one: Contains an oxazole ring instead of a thiazole ring.

    2-(Methylamino)-1-(1,3-thiazol-2-yl)ethan-1-one: Thiazole ring is substituted at a different position.

Uniqueness

2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to the specific positioning of the methylamino group and the thiazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-(methylamino)-1-(1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-7-2-6(9)5-3-10-4-8-5/h3-4,7H,2H2,1H3

InChI Key

PXOPVYAQWZMCPZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CSC=N1

Origin of Product

United States

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